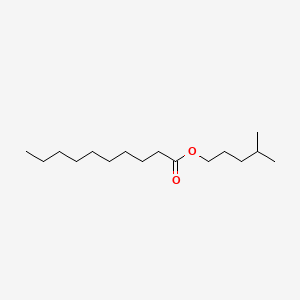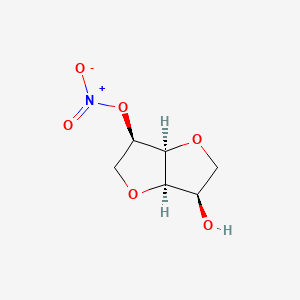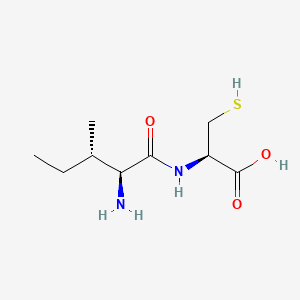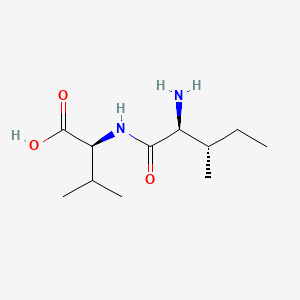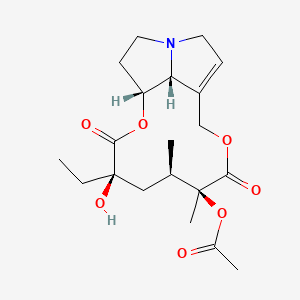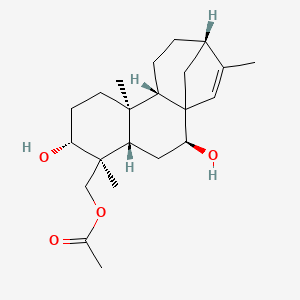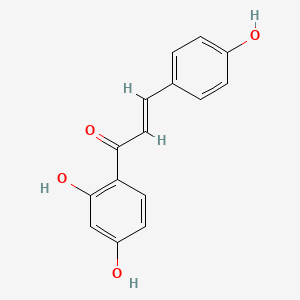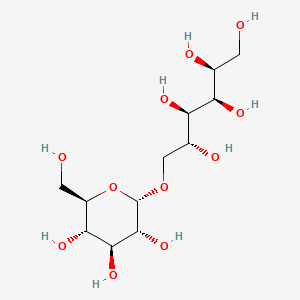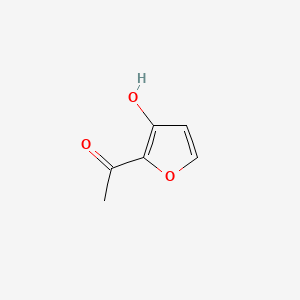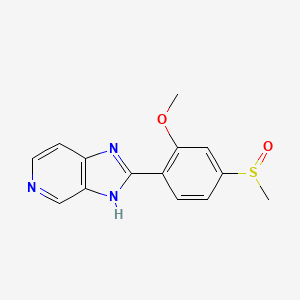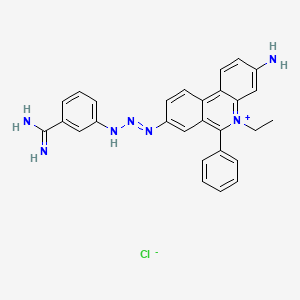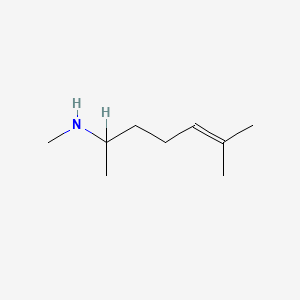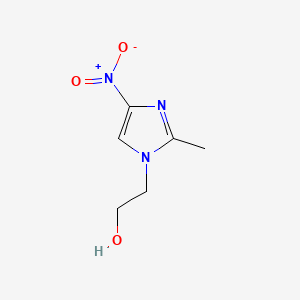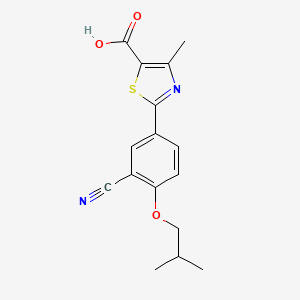
非布索坦
概述
描述
非布索坦是一种非嘌呤类选择性黄嘌呤氧化酶抑制剂,主要用于痛风和高尿酸血症的长期治疗。它以各种品牌名称销售,包括 Uloric 和 Adenuric。 非布索坦通过降低体内尿酸的产生起作用,有助于预防痛风发作并控制慢性高尿酸血症 .
科学研究应用
非布索坦具有广泛的科学研究应用,包括:
化学: 用作研究黄嘌呤氧化酶抑制及其对尿酸产生的影响的模型化合物。
生物学: 研究了其潜在的肾脏保护作用及其在预防肾结石形成中的作用.
医学: 主要用于治疗慢性痛风和高尿酸血症,特别是对别嘌醇不耐受的患者。
工业: 用于制药行业开发痛风治疗药物和相关药物.
作用机制
非布索坦通过选择性抑制黄嘌呤氧化酶发挥作用,黄嘌呤氧化酶是一种负责合成尿酸的酶。通过与黄嘌呤氧化酶的活性位点紧密结合,非布索坦降低了尿酸的产生,从而降低了血清尿酸水平。 这种机制有助于防止尿酸晶体在关节和组织中形成,减少与痛风相关的炎症和疼痛 .
生化分析
Biochemical Properties
Febuxostat plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid in the body . Febuxostat interacts with the molybdenum pterin center, which is the active site of xanthine oxidase, blocking its activity non-competitively . This interaction is highly selective, meaning febuxostat does not significantly affect other enzymes involved in purine and pyrimidine metabolism .
Cellular Effects
Febuxostat has several effects on various types of cells and cellular processes. It influences cell function by reducing intracellular uric acid concentrations, which can affect cell signaling pathways and gene expression . Febuxostat has been shown to increase the mRNA expression of GLUT9 and reduce the expression of MRP4, which are uric acid transporters . This modulation of transporter expression can impact cellular metabolism and the overall homeostasis of uric acid within cells.
Molecular Mechanism
The molecular mechanism of febuxostat involves the selective inhibition of xanthine oxidase. Febuxostat binds to the molybdenum pterin center of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is non-competitive, meaning febuxostat does not compete with the natural substrates of the enzyme for binding . By reducing the activity of xanthine oxidase, febuxostat effectively lowers serum uric acid levels and prevents the formation of uric acid crystals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of febuxostat have been studied over various time frames. Short-term studies have demonstrated its ability to rapidly decrease serum uric acid levels . Long-term studies have shown that febuxostat maintains its efficacy in lowering uric acid levels over extended periods . The stability of febuxostat in laboratory conditions is well-documented, with minimal degradation observed over time . Long-term effects on cellular function include sustained reduction in uric acid levels and prevention of gout attacks .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of febuxostat vary with different dosages. In a study involving Sprague Dawley rats, febuxostat was found to significantly reduce body weight, blood pressure, blood glucose, and uric acid levels at various dosages . Higher doses of febuxostat were associated with greater reductions in these parameters, indicating a dose-dependent effect . At very high doses, febuxostat may cause adverse effects such as liver toxicity and gastrointestinal disturbances .
Metabolic Pathways
Febuxostat is metabolized in the liver by both conjugation and oxidation pathways. The primary enzymes involved in its metabolism are UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes . UGT enzymes mediate the conjugation of febuxostat, producing acyl-glucuronide metabolites, while CYP enzymes are responsible for its oxidation . The metabolites of febuxostat are further processed and excreted via the kidneys and feces .
Transport and Distribution
Febuxostat is transported and distributed within cells and tissues with high efficiency. It has an oral availability of approximately 85% and is extensively bound to plasma proteins, primarily albumin . The apparent steady-state volume of distribution of febuxostat ranges from 29 to 75 liters, indicating a low to medium volume of distribution . This distribution profile ensures that febuxostat reaches its target sites effectively and maintains therapeutic levels in the body.
Subcellular Localization
The subcellular localization of febuxostat is primarily within the cytoplasm, where it interacts with xanthine oxidase. Febuxostat does not require specific targeting signals or post-translational modifications to reach its site of action . Its activity is confined to the inhibition of xanthine oxidase within the cytoplasm, leading to a reduction in uric acid production and prevention of gout attacks .
准备方法
合成路线和反应条件
非布索坦的合成涉及多个步骤,从 2-羟基-5-氰基苯甲醛与硫化氢钠反应形成 3-醛基-4-羟基苯硫代酰胺开始。然后,将此中间体与 2-卤代乙酰乙酸乙酯反应生成 2-(3-醛基-4-羟基环己基苯基)-4-甲基-5-乙氧基噻唑羧酸酯。 随后与羟胺和卤代异丁烯反应,然后水解,得到非布索坦 .
工业生产方法
非布索坦的工业生产方法侧重于优化产量和最大限度地减少副产物。一种改进的方法涉及使用硫代乙酰胺和对氰基苯酚作为起始原料,在酸性水溶液中反应得到 4-羟基硫代苯甲酰胺。 然后,在多磷酸和甲磺酸存在下,使该化合物与 2-氯乙酰乙酸乙酯和六亚甲基四胺反应生成非布索坦 .
化学反应分析
反应类型
非布索坦会发生各种化学反应,包括:
氧化: 非布索坦可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变非布索坦中的官能团。
取代: 取代反应可以在非布索坦分子的不同位置发生。
常用试剂和条件
非布索坦反应中常用的试剂包括硫化氢钠、羟胺和卤代异丁烯。 反应条件通常涉及酸性或碱性环境,并使用特定的温度和溶剂来优化反应 .
形成的主要产物
非布索坦反应形成的主要产物包括各种中间体和代谢产物,例如 3-醛基-4-羟基苯硫代酰胺和 2-(3-醛基-4-羟基环己基苯基)-4-甲基-5-乙氧基噻唑羧酸酯 .
相似化合物的比较
类似化合物
非布索坦的独特性
非布索坦的非嘌呤结构和选择性抑制黄嘌呤氧化酶是其独特之处。 它为无法耐受别嘌醇的患者提供了一种替代选择,并且在降低血清尿酸水平方面比别嘌醇更有效 。 此外,非布索坦的肝毒性最小,并可能具有肾脏保护作用,使其成为肝肾功能受损患者的宝贵选择 .
属性
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJTQLCZDPROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048650 | |
| Record name | Febuxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress. | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144060-53-7 | |
| Record name | Febuxostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febuxostat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Febuxostat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Febuxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBUXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
238-239° | |
| Record name | Febuxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of febuxostat?
A1: Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, febuxostat reduces the production of uric acid in the body. [, ]
Q2: What are the downstream effects of inhibiting xanthine oxidase by febuxostat?
A2: Inhibition of XO by febuxostat leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]
Q3: Are there other proposed mechanisms by which febuxostat may exert beneficial effects?
A3: Research suggests febuxostat may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.
Q4: Is there any spectroscopic data available on febuxostat?
A4: While the provided articles don't go into extensive detail about spectroscopic data, febuxostat's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.
Q5: How is febuxostat absorbed, distributed, metabolized, and excreted (ADME)?
A7: Febuxostat is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on febuxostat's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.
Q6: How does the pharmacokinetic profile of febuxostat relate to its once-daily dosing regimen?
A6: While not explicitly stated in the articles, febuxostat's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.
Q7: Has febuxostat demonstrated efficacy in lowering serum uric acid in clinical trials?
A10: Yes, clinical trials have consistently shown that febuxostat effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that febuxostat, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]
Q8: Are there any studies investigating the long-term effects of febuxostat on cardiovascular outcomes in patients with gout?
A11: Yes, the Cardiovascular Safety of Febuxostat and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and febuxostat, it did observe a significantly increased risk of cardiovascular and all-cause mortality with febuxostat. []
Q9: Have real-world studies examined the effectiveness of switching from allopurinol to febuxostat?
A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to febuxostat. [] The study found that patients who switched to febuxostat were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []
Q10: What are the main alternatives to febuxostat for managing hyperuricemia in gout?
A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []
Q11: How does febuxostat compare to allopurinol in terms of efficacy and safety?
A14: While febuxostat has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while febuxostat is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

